molecular formula C16H17BrN4O B11012899 2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B11012899
M. Wt: 361.24 g/mol
InChI Key: NXLYUEFHJPMWNQ-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic organic compound that features both indole and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a potential candidate for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves a multi-step process:

    Formation of the Indole Derivative: The initial step involves the bromination of indole to produce 4-bromo-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Acylation: The next step is the acylation of 4-bromo-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-1H-indol-1-yl)acetyl chloride.

    Imidazole Introduction: The final step involves the reaction of 2-(4-bromo-1H-indol-1-yl)acetyl chloride with 3-(1H-imidazol-1-yl)propylamine. This step is typically carried out in a solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride (LiAlH4), affecting the imidazole ring or the acetamide group.

    Substitution: The bromine atom on the indole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Reduced forms of the imidazole or acetamide groups.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole rings can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-chloro-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

    2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]acetamide: Contains a pyrazole ring instead of an imidazole ring, which may influence its biological activity.

Uniqueness

The presence of both indole and imidazole rings in 2-(4-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide provides a unique combination of chemical properties, making it a versatile compound for various applications. The bromine atom on the indole ring can also enhance its reactivity and potential for further functionalization.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

Molecular Formula

C16H17BrN4O

Molecular Weight

361.24 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C16H17BrN4O/c17-14-3-1-4-15-13(14)5-9-21(15)11-16(22)19-6-2-8-20-10-7-18-12-20/h1,3-5,7,9-10,12H,2,6,8,11H2,(H,19,22)

InChI Key

NXLYUEFHJPMWNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCN3C=CN=C3)C(=C1)Br

Origin of Product

United States

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